2-(benzenesulfonyl)-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]acetamide
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Description
Synthesis Analysis
The synthesis of similar compounds involves a multi-step synthetic approach . For instance, a series of 4-(2-chloro-4-fluorophenyl)-5-(4-substituted phenylsulfanyl)-thiazole-2-ylamines/acetamides and 5-(4-substituted benzenesulfonyl)-4-(2-chloro-4-fluorophenyl)-thiazole-2-ylamines/acetamides derivatives have been synthesized . The title compounds were obtained by the nucleophilic substitution of bromo derivatives with various substituted thiophenols .Scientific Research Applications
Synthesis and Antimicrobial Activity
A study by Badiger et al. (2013) highlights the synthesis of derivatives that include 5-(4-substituted benzenesulfonyl)-4-(2-chloro-4-fluorophenyl)-thiazole-2-ylamines/acetamides, demonstrating their antimicrobial activity against various bacteria and fungi. These compounds exhibit potential as antimicrobial agents due to their structural features, similar to the core structure of the chemical (Badiger et al., 2013).
Antitumor Activity
Research by Yurttaş et al. (2015) on N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, including various heterocyclic rings, shows significant antitumor activity against a range of human tumor cell lines. This suggests the potential use of such compounds in cancer therapy, indicating the relevance of structural analogs in antitumor research (Yurttaş et al., 2015).
Anti-inflammatory Agents
A study by Radwan et al. (2009) synthesizes C5-substituted benzo[b]thiophenes, showing potent anti-inflammatory activity. Although structurally distinct, the research indicates the potential of sulfonamide and acetamide derivatives in developing anti-inflammatory drugs (Radwan et al., 2009).
Anticonvulsant Agents
Farag et al. (2012) synthesized heterocyclic compounds containing a sulfonamide thiazole moiety, some of which showed significant anticonvulsant activity. This underscores the therapeutic potential of sulfonamide derivatives in epilepsy treatment (Farag et al., 2012).
properties
IUPAC Name |
2-(benzenesulfonyl)-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O3S3/c16-13-7-6-12(23-13)11-8-22-15(17-11)18-14(19)9-24(20,21)10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLERAUJWMAJBGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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